molecular formula C6H2BrCl2NaO2S B13205736 Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate

Katalognummer: B13205736
Molekulargewicht: 311.94 g/mol
InChI-Schlüssel: VLZBFAGATDZVKL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H2BrCl2NaO2S. It is a sodium salt derivative of 4-bromo-2,6-dichlorobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-2,6-dichlorobenzene. This process can be achieved through the reaction of 4-bromo-2,6-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-bromo-2,6-dichlorobenzenesulfonic acid.

    Reduction: Formation of 4-bromo-2,6-dichlorobenzenesulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacturing of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

  • Sodium 4-bromo-2,6-dichlorobenzenesulfonate
  • 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
  • 4-Bromo-2,6-dichlorobenzenesulfide

Comparison: Sodium 4-bromo-2,6-dichlorobenzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical reactivity compared to its sulfonate and sulfide counterparts. The presence of both bromine and chlorine atoms also enhances its versatility in various chemical reactions .

Eigenschaften

Molekularformel

C6H2BrCl2NaO2S

Molekulargewicht

311.94 g/mol

IUPAC-Name

sodium;4-bromo-2,6-dichlorobenzenesulfinate

InChI

InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1

InChI-Schlüssel

VLZBFAGATDZVKL-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)Br.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.